molecular formula C17H21NO3 B2973161 Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate CAS No. 2128697-96-9

Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate

Cat. No. B2973161
M. Wt: 287.359
InChI Key: DLHKJBPGHWTXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate, also known as TPDIC, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate involves the binding of the compound to metal ions, particularly copper ions. This results in a change in the fluorescence properties of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate, allowing for the detection of copper ions in biological systems.

Biochemical And Physiological Effects

Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for use in biological systems. It has also been shown to have minimal interference with other biological processes, further highlighting its potential as a research tool.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is its selectivity for copper ions, which allows for the detection of copper in biological systems. However, one limitation of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several potential future directions for research on Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate. One area of research could focus on the development of more sensitive probes for the detection of copper ions in biological systems. Another area of research could focus on the use of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate in the development of new imaging techniques for the detection of copper in vivo. Additionally, further research could explore the potential applications of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate in the study of copper-related diseases, such as Wilson's disease.
Conclusion:
In conclusion, Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is a promising tool for scientific research, particularly in the detection of copper ions in biological systems. While there are limitations to its use, further research could lead to the development of more sensitive probes and new imaging techniques for the detection of copper in vivo. Overall, Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate involves the reaction of tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate with various reagents. One common method involves the reaction of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate with sodium hydride in dimethylformamide, followed by the addition of 2-bromoethyl acetate. This results in the formation of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate.

Scientific Research Applications

Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions. Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological systems.

properties

IUPAC Name

tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-5-15(19)18-10-12-8-6-7-9-13(12)14(11-18)16(20)21-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHKJBPGHWTXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC2=CC=CC=C12)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate

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